molecular formula C17H28N4O B247007 2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B247007
M. Wt: 304.4 g/mol
InChI Key: LBGDNVNRFRDHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound characterized by the presence of a pyridine ring, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine intermediate.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached to the piperidine ring through a Friedel-Crafts alkylation reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanol under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where halogenated derivatives react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated derivatives (e.g., alkyl halides) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine or piperazine derivatives.

Scientific Research Applications

2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1-Isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol
  • [4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone

Uniqueness

2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL stands out due to its unique combination of pyridine, piperidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

2-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-4-7-20(8-5-17)15-16-3-1-2-6-18-16/h1-3,6,17,22H,4-5,7-15H2

InChI Key

LBGDNVNRFRDHOQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.